3-Chloro-4-fluoro-4'-methoxybenzophenone
CAS No.: 760192-87-8
Cat. No.: VC2281778
Molecular Formula: C14H10ClFO2
Molecular Weight: 264.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 760192-87-8 |
---|---|
Molecular Formula | C14H10ClFO2 |
Molecular Weight | 264.68 g/mol |
IUPAC Name | (3-chloro-4-fluorophenyl)-(4-methoxyphenyl)methanone |
Standard InChI | InChI=1S/C14H10ClFO2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-13(16)12(15)8-10/h2-8H,1H3 |
Standard InChI Key | ZWEVFMUYMLHYNO-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)Cl |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)Cl |
Introduction
Chemical Structure and Properties
3-Chloro-4-fluoro-4'-methoxybenzophenone features a benzophenone core with a chlorine atom at the 3-position and a fluorine atom at the 4-position on one aromatic ring, while the other ring contains a methoxy group at the 4'-position. This specific pattern of substitution influences its physical, chemical, and potentially biological properties.
Physical Properties
The physical properties of 3-Chloro-4-fluoro-4'-methoxybenzophenone can be predicted based on structurally similar compounds. The molecular formula is expected to be C14H10ClFO2, with a molecular weight approximately 264.68 g/mol, similar to related benzophenone derivatives. The compound likely exists as a crystalline solid at room temperature, which is characteristic of many benzophenone compounds.
Chemical Structure Analysis
The spatial arrangement of the substituents creates a unique electronic distribution that influences reactivity and intermolecular interactions. The presence of both electron-withdrawing groups (chloro and fluoro) and an electron-donating group (methoxy) creates an electronic push-pull system that can be advantageous in various applications.
Property | Expected Value |
---|---|
Molecular Formula | C14H10ClFO2 |
Molecular Weight | 264.68 g/mol |
Appearance | Crystalline solid |
Solubility | Likely soluble in organic solvents (ethanol, DMSO, acetone) |
Melting Point | Estimated 80-120°C (based on similar compounds) |
Structural Features | Benzophenone core with 3-chloro, 4-fluoro substitution on one ring and 4'-methoxy on the other |
The halogen substituents (chlorine and fluorine) significantly influence the compound's reactivity and potential biological activity by altering the electronic density distribution across the molecule. The methoxy group contributes to solubility characteristics and potential hydrogen bonding interactions in biological systems.
Synthesis Methods
The synthesis of 3-Chloro-4-fluoro-4'-methoxybenzophenone most likely follows established protocols for similar benzophenone derivatives, with modifications to accommodate the specific substitution pattern.
Friedel-Crafts Acylation
The most common method for synthesizing substituted benzophenones is through Friedel-Crafts acylation. This reaction involves treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. For 3-Chloro-4-fluoro-4'-methoxybenzophenone, this would likely involve the reaction between a 3-chloro-4-fluorobenzoyl chloride and anisole (methoxybenzene).
The general reaction scheme would be:
3-Chloro-4-fluorobenzoyl chloride + 4-methoxybenzene → 3-Chloro-4-fluoro-4'-methoxybenzophenone
This reaction typically requires anhydrous conditions to prevent the hydrolysis of the Lewis acid catalyst and to ensure optimal yields.
Alternative Synthetic Routes
Alternative methods may include:
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Cross-coupling reactions using transition metal catalysts
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Oxidation of corresponding secondary alcohols
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Carbonylative cross-coupling reactions
Each of these methods offers advantages depending on the availability of starting materials and the desired scale of synthesis.
Analytical Characterization
Analytical techniques are essential for confirming the identity, purity, and structural characteristics of 3-Chloro-4-fluoro-4'-methoxybenzophenone.
NMR Spectroscopy
Proton (1H) NMR spectroscopy of 3-Chloro-4-fluoro-4'-methoxybenzophenone would likely show characteristic patterns:
Signal (ppm) | Assignment | Expected Multiplicity |
---|---|---|
3.8-3.9 | Methoxy protons | Singlet |
6.9-7.1 | Aromatic protons ortho to methoxy | Doublet |
7.2-7.4 | Remaining aromatic protons | Complex multiplets |
7.5-7.8 | Aromatic protons near carbonyl | Multiplets influenced by F and Cl |
13C NMR would show characteristic signals for the carbonyl carbon (approximately 195 ppm), the carbon bearing the methoxy group (approximately 160 ppm), and the carbons bearing the halogens.
IR Spectroscopy
Infrared spectroscopy would reveal key functional group absorptions:
Wavenumber (cm-1) | Assignment |
---|---|
1650-1670 | C=O stretching vibration |
1250-1270 | C-O-C asymmetric stretching (methoxy) |
1020-1050 | C-O-C symmetric stretching (methoxy) |
1000-1100 | C-F stretching |
750-800 | C-Cl stretching |
Mass Spectrometry
Mass spectrometry would show a molecular ion peak at m/z 264.68, with characteristic isotope patterns due to the presence of chlorine. Fragment ions would likely include those resulting from the loss of the methoxy group and cleavage of the central carbonyl bond.
The presence of both electron-withdrawing halogens and an electron-donating methoxy group creates a unique electronic distribution that could facilitate specific interactions with biological targets.
Structure-Activity Relationships
Understanding how the specific substitution pattern of 3-Chloro-4-fluoro-4'-methoxybenzophenone influences its properties and potential biological activity requires comparison with related compounds.
Comparison with Similar Compounds
Compound | Structural Differences | Expected Impact on Properties |
---|---|---|
3-Chloro-4-fluoro-2'-methoxybenzophenone | Methoxy at 2' vs 4' position | Different steric effects and hydrogen bonding capabilities |
3-Chloro-3'-fluoro-4'-methoxybenzophenone | Fluoro at 3' vs 4 position | Altered electronic distribution and dipole moment |
Benzophenone (unsubstituted) | No substituents | Lower molecular weight, different reactivity profile |
The specific arrangement of substituents in 3-Chloro-4-fluoro-4'-methoxybenzophenone creates a unique electronic environment that distinguishes it from these related compounds. The 4'-methoxy position likely contributes to different hydrogen bonding capabilities compared to the 2'-methoxy isomer, while the 3-chloro-4-fluoro pattern creates a distinct electronic distribution on the other aromatic ring.
Electronic Effects of Substituents
The chlorine and fluorine substituents exert electron-withdrawing effects through both inductive and resonance mechanisms, while the methoxy group is electron-donating primarily through resonance. This creates an electronic push-pull system that influences:
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Electrophilic and nucleophilic reactivity profiles
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Hydrogen bonding capabilities
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Interaction with biological targets
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Photophysical properties
Biological Activity and Mechanisms
Based on the structural features of 3-Chloro-4-fluoro-4'-methoxybenzophenone and data from similar compounds, potential biological mechanisms can be proposed.
Structure-Based Design Considerations
The unique substitution pattern of 3-Chloro-4-fluoro-4'-methoxybenzophenone offers potential advantages in structure-based drug design:
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The chlorine at position 3 provides a site for halogen bonding and increases lipophilicity.
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The fluorine at position 4 enhances metabolic stability and binding affinity.
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The methoxy group at position 4' contributes to hydrogen bonding capabilities and influences solubility.
These features make the compound a potential scaffold for developing biologically active molecules with specific targeting capabilities.
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